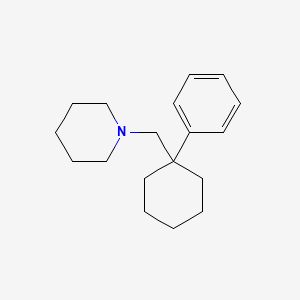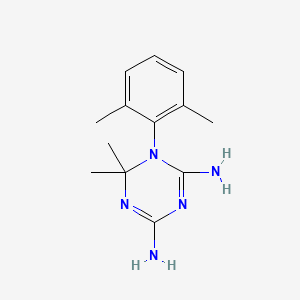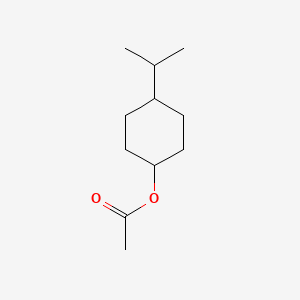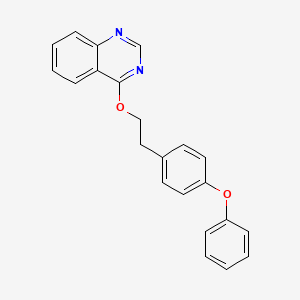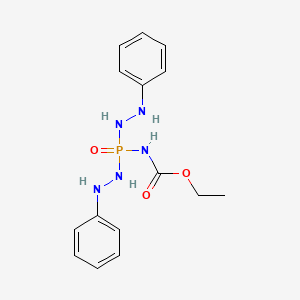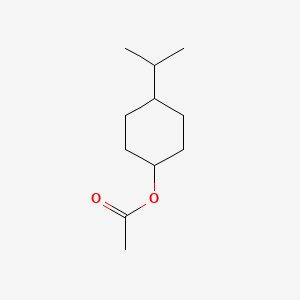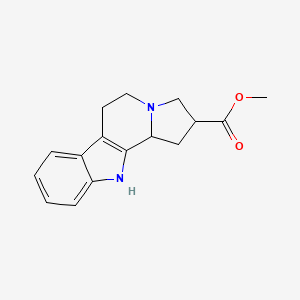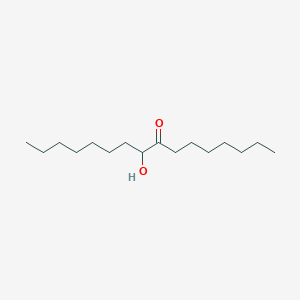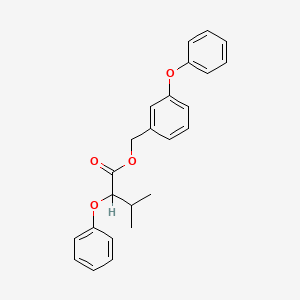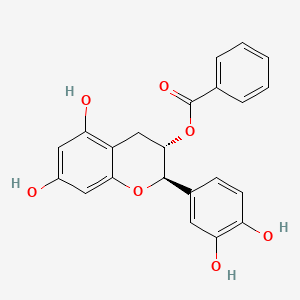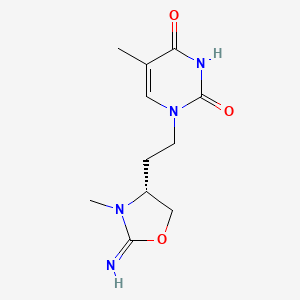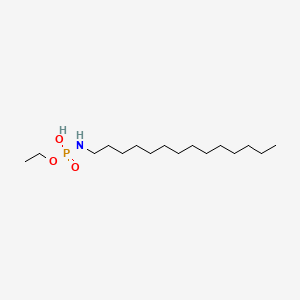
Ethyl myristylphosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl myristylphosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphoryl bond (P=O) and a phosphoramidate linkage (P-N). These features make it an important molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl myristylphosphoramidate typically involves the reaction of myristylamine with ethyl phosphorodichloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Myristylamine} + \text{Ethyl phosphorodichloridate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl myristylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the ethyl or myristyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Phosphoramidate oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoramidates.
Aplicaciones Científicas De Investigación
Ethyl myristylphosphoramidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding phosphoramidate biochemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl myristylphosphoramidate involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Ethyl myristylphosphoramidate can be compared with other phosphoramidates, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl laurylphosphoramidate: Similar structure but with a lauryl group instead of a myristyl group.
Uniqueness: this compound is unique due to its specific combination of ethyl and myristyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other phosphoramidates may not be suitable.
Propiedades
Número CAS |
45261-94-7 |
|---|---|
Fórmula molecular |
C16H36NO3P |
Peso molecular |
321.44 g/mol |
Nombre IUPAC |
ethoxy-N-tetradecylphosphonamidic acid |
InChI |
InChI=1S/C16H36NO3P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18,19)20-4-2/h3-16H2,1-2H3,(H2,17,18,19) |
Clave InChI |
DYORVBSIIDYXQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCNP(=O)(O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


